Hydrocodone Hydrogen Tartrate 2.5-Hydrate

Descripción general

Descripción

Hydrocodone Hydrogen Tartrate 2.5-Hydrate is a synthetic opioid analgesic and antitussive compound. It is commonly used in combination with other medications, such as acetaminophen, to manage moderate to severe pain and to suppress cough. The chemical name for hydrocodone bitartrate hydrate is 4,5α-epoxy-3-methoxy-17-methylmorphinan-6-one tartrate (1:1) hydrate (2:5) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrocodone Hydrogen Tartrate 2.5-Hydrate is synthesized from codeine, a naturally occurring opiate. The synthesis involves several steps, including O-demethylation, N-demethylation, and 6-keto reduction. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the transformations .

Industrial Production Methods

Industrial production of hydrocodone bitartrate hydrate involves large-scale chemical synthesis under controlled conditions. The process includes purification steps to ensure the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, such as tablets and syrups, for medical use .

Análisis De Reacciones Químicas

Primary Metabolic Reactions

Hydrocodone undergoes extensive hepatic metabolism through three major pathways (Fig. 1), mediated by cytochrome P450 (CYP) enzymes:

Key Notes:

-

Hydromorphone , formed via CYP2D6, contributes to analgesia but accounts for <10% of total metabolites .

-

Norhydrocodone (CYP3A4 product) lacks opioid activity but serves as a biomarker for drug interactions .

-

Genetic polymorphisms in CYP2D6 significantly alter hydrocodone’s efficacy and toxicity .

Secondary Reactions and Conjugation

Post-metabolic modifications include glucuronidation by UGT enzymes (e.g., UGT2B7):

| Metabolite | Conjugation Site | Excretion Pathway |

|---|---|---|

| Hydromorphone-3-glucuronide | Hydroxyl group | Urine (>90%) |

| 6-β-Hydroxyhydrocodone | Ketone group | Bile (~5%) |

Glucuronides are pharmacologically inactive but critical for renal clearance .

Degradation and Stability

Hydrocodone hydrogen tartrate 2.5-hydrate is sensitive to environmental factors:

Stability studies recommend storage at 2–8°C in amber vials to prevent decomposition .

Synthetic and Industrial Reactions

During manufacturing, hydrocodone is synthesized from codeine via:

-

O-Demethylation : Codeine → Hydrocodone (using HCl and Pd/C catalyst) .

-

Salt Formation : Reaction with L-(+)-tartaric acid under controlled humidity to form the 2.5-hydrate .

Critical quality control steps include HPLC validation to ensure ≤0.1% residual codeine .

Drug-Drug Interaction Pathways

Concomitant use with CYP modulators alters hydrocodone’s metabolism:

| Inhibitor/Inducer | Target Enzyme | Effect on Hydrocodone |

|---|---|---|

| Fluoxetine (CYP2D6 inhibitor) | CYP2D6 | ↓ Hydromorphone, ↑ Norhydrocodone |

| Rifampin (CYP3A4 inducer) | CYP3A4 | ↑ Norhydrocodone clearance |

These interactions necessitate dose adjustments to avoid toxicity or therapeutic failure .

Analytical Detection Methods

Key techniques for reaction monitoring:

| Method | Application | Limit of Detection |

|---|---|---|

| LC-MS/MS | Quantification of hydromorphone in plasma | 0.1 ng/mL |

| GC-FID | Residual solvent analysis in formulations | 10 ppm |

Aplicaciones Científicas De Investigación

Overview

Hydrocodone Hydrogen Tartrate 2.5-Hydrate is primarily utilized for managing moderate to severe pain and for cough suppression. It acts on the mu-opioid receptors in the brain, providing analgesic effects, while also exhibiting antitussive properties.

Pharmacological Mechanism

- Target Receptors : The compound primarily binds to the mu-opioid receptors (MOR) , with some activity at delta-opioid receptors (DOR) .

- Mechanism of Action : As a full agonist, hydrocodone activates these receptors, leading to decreased neurotransmitter release and inhibition of pain signal transmission. This results in analgesia and sedation .

Scientific Research Applications

This compound has various applications across different fields:

-

Analytical Chemistry :

- Used as a reference standard for developing and validating analytical methods.

- Essential in quality control processes within pharmaceutical manufacturing.

-

Pharmacology :

- Studies focus on its interaction with opioid receptors and the resultant biochemical pathways.

- Investigated for its potential in treating chronic pain conditions.

-

Toxicology :

- Research into overdose effects and toxicity profiles, including respiratory depression and other adverse reactions.

- Case studies highlight the importance of understanding dosage effects in animal models, revealing that low doses provide effective pain relief while higher doses can lead to severe side effects .

- Clinical Applications :

Case Study 1: Pain Management Efficacy

A clinical trial investigated the effectiveness of hydrocodone hydrogen tartrate when combined with acetaminophen in patients recovering from surgery. Results indicated significant pain reduction compared to placebo groups, with a noted improvement in patient satisfaction scores.

Case Study 2: Cough Suppression

In a study assessing cough suppression, hydrocodone was found to be more effective than codeine, particularly in patients with chronic cough due to bronchitis. The study highlighted the compound's dual role as an analgesic and antitussive agent .

Mecanismo De Acción

Hydrocodone Hydrogen Tartrate 2.5-Hydrate exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound also affects the cough center in the medulla, providing its antitussive effects . The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to pain modulation and cough suppression .

Comparación Con Compuestos Similares

Similar Compounds

Codeine: A naturally occurring opiate with similar analgesic and antitussive properties.

Hydromorphone: A more potent opioid derived from hydrocodone.

Oxycodone: Another synthetic opioid with similar uses in pain management.

Uniqueness

Hydrocodone Hydrogen Tartrate 2.5-Hydrate is unique in its balance of analgesic and antitussive properties, making it a versatile compound in both pain management and cough suppression. Its synthetic origin allows for controlled production and consistent quality, which is advantageous over naturally occurring opiates like codeine .

Actividad Biológica

Hydrocodone Hydrogen Tartrate 2.5-Hydrate is a semi-synthetic opioid derived from codeine, primarily used for its analgesic properties. This compound exhibits significant biological activity through its interaction with the central nervous system (CNS), particularly via mu-opioid receptors. This article details its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacodynamics

Mechanism of Action

Hydrocodone acts primarily as an agonist at the mu-opioid receptors (MOR) in the CNS. Upon binding to these receptors, it activates intracellular signaling pathways that lead to:

- Inhibition of Adenylate Cyclase : This reduces cyclic adenosine monophosphate (cAMP) levels, decreasing neuronal excitability.

- Modulation of Neurotransmitter Release : The activation of MOR inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission.

- Alteration of Gene Expression : Hydrocodone influences the transcription of genes related to pain and stress responses, potentially leading to long-term changes in cellular function .

Pharmacokinetics

Hydrocodone's pharmacokinetic profile is characterized by:

- Absorption : The Tmax (time to reach maximum plasma concentration) for hydrocodone varies between formulations, with liquid forms showing a Tmax of approximately 0.83-1.33 hours and extended-release forms ranging from 14-16 hours .

- Bioavailability : The absolute bioavailability remains uncharacterized due to the absence of an intravenous formulation; however, food intake can increase Cmax by about 27% .

- Half-life : The elimination half-life is reported to be between 7-9 hours, with a clearance rate influenced by individual metabolic differences .

Biological Effects

The biological effects of Hydrocodone Hydrogen Tartrate include:

- Analgesia : Effective in managing acute and chronic pain conditions.

- CNS Effects : Induces sedation, euphoria, and potential respiratory depression, particularly at higher doses or when combined with other CNS depressants.

- Adverse Effects : Common adverse reactions include constipation, nausea, vomiting, and somnolence. Serious risks involve respiratory depression and potential for abuse and dependence .

Case Studies

-

Long-term Safety Study :

A study involving patients with chronic pain demonstrated that hydrocodone was generally safe and well-tolerated over an extended period (up to 48 weeks). Pain scores improved significantly in 84% of participants, although some experienced common side effects like constipation and nausea . -

Epidemiological Data :

Surveys indicate that misuse of hydrocodone is prevalent among adolescents and adults, with various routes of administration being reported. Oral ingestion remains the most common method, followed by snorting .

Biochemical Analysis

Hydrocodone's interaction with cellular processes extends beyond receptor binding:

- It has been shown to modulate cellular metabolism by reducing energy demands on neurons.

- Tolerance development can occur with prolonged use, leading to diminished efficacy over time .

Summary Table of Key Characteristics

| Characteristic | Detail |

|---|---|

| Chemical Structure | Semi-synthetic opioid derived from codeine |

| Primary Action | Mu-opioid receptor agonist |

| Common Uses | Pain management |

| Tmax (Liquid) | 0.83-1.33 hours |

| Tmax (Extended Release) | 14-16 hours |

| Half-life | 7-9 hours |

| Common Side Effects | Constipation, nausea, somnolence |

| Risks | Respiratory depression, potential for abuse |

Propiedades

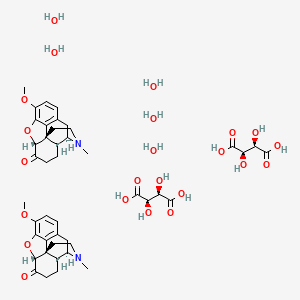

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHZNMVJJKMFGX-BWCYBWMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162277 | |

| Record name | Hydrocodone bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-71-5 | |

| Record name | Hydrocodone bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocodone bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocodone bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocodone hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCODONE BITARTRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GU1G05Y03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.